molecular formula C10H12O2 B067754 4-Hydroxy-2-isopropylbenzaldehyde CAS No. 181035-58-5

4-Hydroxy-2-isopropylbenzaldehyde

Cat. No. B067754
M. Wt: 164.2 g/mol
InChI Key: NIAUHSFUZOOBGB-UHFFFAOYSA-N
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Description

4-Hydroxy-2-isopropylbenzaldehyde is a compound of interest in various fields of chemistry and biochemistry. It is known for its involvement in different chemical reactions and its unique properties.

Synthesis Analysis

  • Chamaecin (2-hydroxy-4-isopropylbenzaldehyde), a related compound, was synthesized and analyzed for tyrosinase inhibitory activity. This synthesis highlighted the compound's potential in biological applications (Nihei et al., 2004).

Molecular Structure Analysis

  • The crystal structure of various derivatives of hydroxybenzaldehydes, including 2-hydroxybenzaldehyde, has been extensively studied, providing insights into the molecular arrangement and interactions of these compounds (Sharma et al., 2012).

Chemical Reactions and Properties

  • 2-Hydroxybenzaldehydes have been found to react smoothly with various alkynes, alkenes, or allenes, indicating the reactivity and versatility of these compounds in chemical synthesis (Kokubo et al., 1999).

Physical Properties Analysis

  • The synthesis and characterization of oligo-4-hydroxybenzaldehyde provided insights into its physical properties, including its thermal stability and molecular weight, which are crucial for practical applications (Mart et al., 2004).

Chemical Properties Analysis

  • Investigations into the effects of solvent, pH, and beta-cyclodextrin on the photophysical properties of derivatives of hydroxybenzaldehyde, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, offer valuable information on the chemical behavior of these compounds under different conditions (Stalin & Rajendiran, 2005).

Scientific Research Applications

Tyrosinase Inhibition and Potential Antimicrobial Activity

  • Tyrosinase Inhibition for Cosmetic and Pharmaceutical Applications : A synthesized compound closely related to 4-Hydroxy-2-isopropylbenzaldehyde, identified as 2-hydroxy-4-isopropylbenzaldehyde or chamaecin, demonstrated significant tyrosinase inhibitory activity. This partial inhibition suggests potential applications in cosmetic formulations aimed at treating hyperpigmentation disorders or as a pharmaceutical agent for conditions where tyrosinase activity is a concern (Nihei et al., 2004).

Catalyst in Chemical Synthesis

  • Aldol Condensation Catalyst : The compound's role as a catalyst in the aldol condensation of itself with propanal has been explored. This reaction's optimization has implications in the synthesis of valuable intermediates for fragrance compounds, demonstrating the utility of functionalized materials in enhancing reaction yields and selectivity (Vrbková et al., 2015).

Antioxidant and Anti-inflammatory Properties

  • Suppression of Melanin Formation : In a study on melanoma cells, 4-isopropylbenzaldehyde showed a dose-dependent decrease in melanin formation without affecting cell growth. This suggests potential antioxidant properties and a role in cosmetic applications targeting melanin synthesis (Nitoda et al., 2008).

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization of Schiff Base Ligands : The compound has been involved in synthesizing Schiff base ligands and their complexes, offering insights into metal-organic frameworks and supramolecular chemistry. These ligands and their complexes have potential applications in catalysis, sensor design, and materials science (Kumar & Radhakrishnan, 2011).

Safety And Hazards

The safety information for 4-Hydroxy-2-isopropylbenzaldehyde indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxy-2-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAUHSFUZOOBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626569
Record name 4-Hydroxy-2-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-isopropylbenzaldehyde

CAS RN

181035-58-5
Record name 4-Hydroxy-2-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(tert-butyl-dimethyl-silanyloxy)-2-isopropyl-benzaldehyde (Intermediate 146, 880.0 mg, 3.17 mmols) in 6 mL THF at 0° C. was added tetrabutylammonium fluoride (1.66 g, 6.33 mmols; 6.3 mL of a 1M solution in THF). The pale-yellow solution was stirred for 30 minutes and quenched by the addition of ice cold H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (Na2SO4) and concentrated under reduced pressure. Column chromatography (20% EtOAc—hexanes) afforded 500.0 mg (96%) of the title compound as a colorless solid.
Name
4-(tert-butyl-dimethyl-silanyloxy)-2-isopropyl-benzaldehyde
Quantity
880 mg
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reactant
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Intermediate 146
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reactant
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Quantity
6 mL
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solvent
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[Compound]
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solution
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reactant
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